2-Octenylsuccinic Anhydride

Catalog No.
S602228
CAS No.
42482-06-4
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octenylsuccinic Anhydride

CAS Number

42482-06-4

Product Name

2-Octenylsuccinic Anhydride

IUPAC Name

3-[(E)-oct-2-enyl]oxolane-2,5-dione

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+

InChI Key

WSGFXVFLWVXTCJ-UHFFFAOYSA-N

SMILES

CCCCCC=CCC1CC(=O)OC1=O

Synonyms

2-octen-1-ylsuccinic anhydride

Canonical SMILES

CCCCCC=CCC1CC(=O)OC1=O

Applications in Polymer Chemistry

  • Crosslinking agent

    OSA is widely employed as a crosslinking agent in the synthesis of various polymers, particularly in the production of maleated polyethylene (PE-MA) and maleated polypropylene (PP-MA) []. These crosslinked polymers exhibit enhanced mechanical properties, improved heat resistance, and better adhesion characteristics compared to their non-maleated counterparts [].

  • Preparation of biocompatible polymers

    Due to its biodegradability and low toxicity, OSA finds application in the development of biocompatible polymers for biomedical applications. It can be used to modify the surface properties of polymers, making them more suitable for cell attachment and proliferation [].

Applications in Drug Delivery

  • Drug carrier conjugation

    OSA can be conjugated to various drugs to improve their solubility, stability, and targeted delivery. The hydrophobic octenyl group enhances drug solubility in lipophilic environments, while the dicarboxylic acid groups can be used to attach targeting moieties for specific delivery to cells or tissues [].

  • Pro-drug design

    OSA can be utilized in the design of pro-drugs, which are inactive compounds that are converted to their active forms within the body. The anhydride linkage in OSA can be cleaved by enzymes or under specific physiological conditions, releasing the active drug molecule [].

2-Octenylsuccinic Anhydride is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molar mass of 210.27 g/mol. It is synthesized primarily through the alkylation of 1-octene with maleic anhydride under high temperature and pressure conditions. This compound features a carbon-carbon double bond and carboxylic acid functionalities, making it highly reactive in various

OSA poses several safety concerns:

  • Skin and Eye Irritation: Contact with OSA can cause skin and eye irritation [].
  • Respiratory Irritation: Inhalation of OSA vapors can irritate the respiratory tract [].
  • Proper Handling: Due to these hazards, appropriate personal protective equipment (PPE) like gloves, goggles, and respirators are crucial when handling OSA [].

The chemical reactivity of 2-Octenylsuccinic Anhydride is significant due to its functional groups. Key reactions include:

  • Esterification: The anhydride can react with alcohols to form esters, which are important in producing alkyd resins.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield succinic acid derivatives.
  • Polymerization: The double bond allows for polymerization, leading to various polymeric materials.
  • Modification of Polysaccharides: It can modify polysaccharides like starch through esterification, enhancing their properties for food applications .

Research indicates that 2-Octenylsuccinic Anhydride exhibits biological activity when used to modify proteins and polysaccharides. For example, it has been shown to enhance the emulsifying properties of bovine bone gelatin, improving its stability in food emulsions . The compound's modification effects include altering protein structures, which can lead to improved functional properties in food systems.

The synthesis of 2-Octenylsuccinic Anhydride typically involves the following steps:

  • Starting Materials: 1-Octene and maleic anhydride are used as primary reactants.
  • Reaction Conditions: The reaction is conducted at high temperatures (around 210 °C) and pressures, often utilizing boric acid as an inhibitor to reduce side reactions.
  • Yield Optimization: Experimental conditions are optimized through various methods, including single factor experiments and orthogonal experiments to maximize yield and minimize by-products .

2-Octenylsuccinic Anhydride has diverse applications across several industries:

  • Food Industry: Used for modifying starches to improve emulsifying properties in food products.
  • Coatings and Adhesives: Acts as a reactive intermediate in the formulation of alkyd resins.
  • Pharmaceuticals: Potentially useful in drug delivery systems due to its ability to modify polysaccharides .

Interaction studies have demonstrated that 2-Octenylsuccinic Anhydride can significantly alter the physicochemical properties of modified substances. For instance, when used in conjunction with surfactants, it enhances the stability of emulsions, which is crucial for food formulations. The interactions depend heavily on factors such as pH and concentration of the modifying agent .

Several compounds share structural or functional similarities with 2-Octenylsuccinic Anhydride. Here are some notable examples:

CompoundStructure/FunctionalityUniqueness
Maleic AnhydrideDicarboxylic anhydride; used in similar reactionsSimpler structure; lacks the alkene functionality
Octanoic AcidFatty acid; used in emulsificationSaturated; lacks anhydride functionality
Succinic AnhydrideDicarboxylic anhydride; less reactive than octenylDoes not contain a long carbon chain or double bond
Octenyl Succinic AcidSimilar structure but with a hydroxyl groupContains hydroxyl; more hydrophilic

2-Octenylsuccinic Anhydride stands out due to its unique combination of a long carbon chain and reactive anhydride functionality, allowing for versatile applications in modification processes that other similar compounds cannot achieve as effectively.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Fabricated metal product manufacturing
Paper manufacturing
2,5-Furandione, dihydro-3-(2-octen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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